molecular formula C12H16F3N3O4 B13156702 4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13156702
M. Wt: 323.27 g/mol
InChI Key: LZVUSVBQWCFQSY-UHFFFAOYSA-N
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Description

4-{[(tert-Butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring:

  • A tert-butoxycarbonyl (Boc) -protected amino group at position 2.
  • An ethyl group at position 1.
  • A trifluoromethyl (CF₃) substituent at position 2.
  • A carboxylic acid moiety at position 3.

This structure combines steric bulk (Boc and ethyl groups) with electronic modulation (CF₃ and carboxylic acid), making it a candidate for pharmaceutical intermediates or bioactive molecules. The Boc group enhances solubility in organic solvents and enables selective deprotection for further functionalization .

Properties

Molecular Formula

C12H16F3N3O4

Molecular Weight

323.27 g/mol

IUPAC Name

2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H16F3N3O4/c1-5-18-7(9(19)20)6(8(17-18)12(13,14)15)16-10(21)22-11(2,3)4/h5H2,1-4H3,(H,16,21)(H,19,20)

InChI Key

LZVUSVBQWCFQSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The pyrazole ring is then constructed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method is advantageous due to its scalability, efficiency, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of related pyrazole derivatives:

Compound Name R₁ (Position 1) R₂ (Position 3) R₃ (Position 4) R₄ (Position 5) Key Features
Target Compound Ethyl CF₃ Boc-amino COOH Combines CF₃ (electron-withdrawing) with ethyl (steric bulk) and Boc-amino.
5-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methyl 4-Fluorophenyl Boc-amino COOH Fluorophenyl enhances π-π interactions; methyl reduces steric hindrance.
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate Ethyl Indolyl Boc-amino COOEt Pyrrole core with indolyl substituents; esterified carboxylic acid.
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid Methyl 4-Fluorophenyl Boc-amino CH₂CH₂COOH Propanoic acid chain increases flexibility and solubility.
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-phenyl-1H-pyrazole-4-carbonitrile Tetrazole-thio Phenyl NH₂ CN Tetrazole-thio group introduces sulfur; cyano group enhances reactivity.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound enhances metabolic stability and acidity of the carboxylic acid (pKa ~2.5–3.0) compared to phenyl or indolyl substituents .
  • Steric Effects : Ethyl at position 1 provides moderate steric hindrance, balancing reactivity and accessibility for further derivatization, unlike methyl (smaller) or indolyl (bulkier) groups .
  • Boc Protection : The Boc group in the target compound and analogues simplifies purification and prevents unwanted side reactions during synthesis.

Reactivity Insights :

  • Oxidative Methods: KMnO₄/NaOH oxidation is harsh but effective for carboxyl group introduction, whereas milder ester hydrolysis preserves sensitive substituents.
  • Catalysis : CuCl₂ facilitates pyrrole cyclization , while TiCl₄ aids thiophene amidation in analogues .

Functional Group Impact :

  • Carboxylic Acid (COOH) : Enhances aqueous solubility and metal-binding capacity vs. esters (COOEt) or nitriles (CN) .
  • Trifluoromethyl (CF₃) : Increases lipophilicity (logP ~2.5) and resistance to oxidative metabolism compared to H or CH₃ .

Biological Activity

4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, identified by its CAS number 2090729-14-7, features a trifluoromethyl group and a tert-butoxycarbonyl protecting group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer, anti-inflammatory, and antibacterial properties.

The molecular formula of this compound is C12H16F3N3O4C_{12}H_{16}F_{3}N_{3}O_{4} with a molecular weight of 323.27 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H16F3N3O4C_{12}H_{16}F_{3}N_{3}O_{4}
Molecular Weight323.27 g/mol
CAS Number2090729-14-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative effects against lung, breast, and colorectal cancer cells .

Case Study: Anticancer Efficacy

In a study evaluating the effectiveness of pyrazole derivatives, it was found that certain compounds exhibited significant activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The presence of the trifluoromethyl group has been associated with enhanced anti-inflammatory activity due to increased lipophilicity and potential interactions with inflammatory mediators .

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models have shown that pyrazole derivatives can significantly reduce inflammation. For example, compounds similar to this compound demonstrated effective inhibition of edema comparable to established anti-inflammatory drugs like diclofenac .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. The structural features of these compounds can influence their ability to inhibit bacterial growth. Some studies suggest that modifications in the pyrazole ring can enhance antibacterial efficacy against various strains .

The proposed mechanisms for the antibacterial activity include disruption of bacterial cell wall synthesis and inhibition of bacterial enzyme activity critical for survival. This makes pyrazole derivatives promising candidates for further development into antibacterial agents .

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